Superior Sp3 Character (Fsp3) for Enhanced Clinical Developability
The target compound exhibits a significantly higher fraction of sp3-hybridized carbons (Fsp3: 0.666) compared to a representative piperidine-based analog, 4-(1H-imidazol-2-yl)piperidine (Fsp3: 0.545). This is a critical differentiator, as increasing Fsp3 is a validated strategy to improve aqueous solubility and reduce off-target promiscuity, thereby enhancing the clinical developability of drug candidates [1][2].
| Evidence Dimension | Fraction of sp3-hybridized carbons (Fsp3) |
|---|---|
| Target Compound Data | 0.666 (C9H13N3 parent framework) |
| Comparator Or Baseline | 4-(1H-imidazol-2-yl)piperidine: Fsp3 = 0.545 (C8H13N3 parent framework) |
| Quantified Difference | ΔFsp3 = +0.121, representing a 22% relative increase in saturation |
| Conditions | Computed from molecular formula and 2D structure based on the Fsp3 metric defined by Lovering et al. (2009). |
Why This Matters
A higher Fsp3 score is directly correlated with improved solubility, lower melting points, and reduced attrition in clinical development, making the target compound a superior starting point for lead optimization.
- [1] Chemspace. 6-(1H-imidazol-2-yl)-1-azaspiro[3.3]heptane dihydrochloride; CSMB20620693642 (Enamine MADE). View Source
- [2] Lovering F, Bikker J, Humblet C. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. J Med Chem. 2009;52(21):6752-6756. View Source
